molecular formula C21H24N2O6S2 B2431391 ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 305851-71-2

ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2431391
CAS No.: 305851-71-2
M. Wt: 464.55
InChI Key: VWFYYQYWJPHOIH-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives, such as the one you mentioned, can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Applications in Drug Metabolism and Disposition Research

Compounds like "SB-649868," which is an orexin 1 and 2 receptor antagonist, undergo extensive metabolism research. Such studies focus on understanding the pharmacokinetics, including absorption, metabolism, and excretion patterns of novel therapeutic agents. These insights are crucial for the development of new drugs and for optimizing their efficacy and safety profiles (Renzulli et al., 2011).

Environmental Health and Exposure Studies

Research on compounds such as "ethylenebis(dithiocarbamate) (EBDC) fungicides" and their metabolites like "ethylene thiourea (ETU)" is vital for assessing environmental and occupational health risks. These studies aim to understand the impact of chemical exposure on human health, including potential carcinogenicity and effects on the thyroid gland and lymphocyte genome (Steenland et al., 1997).

Radioprotection Research

The investigation of compounds for their radioprotective properties, such as the study on "S-phenethyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride," showcases the application of chemical research in improving outcomes for individuals exposed to radiation. Such research is critical for enhancing the safety of radiation therapy and for developing protective measures against accidental radiation exposure (Hasan et al., 1983).

Toxicology and Safety Evaluation

Studies on the toxicological profiles of various compounds, including their potential to cause allergic reactions or methemoglobinemia, are essential for evaluating the safety of chemicals used in medical, industrial, and consumer products. Research in this area ensures that the risks associated with chemical exposure are understood and mitigated (Kuschner et al., 2000).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological activity. Some thiophene derivatives have shown antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new thiophene derivatives with more effective pharmacological activity is a topic of interest for medicinal chemists.

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-2-29-21(25)18-16-4-3-5-17(16)30-20(18)22-19(24)14-6-8-15(9-7-14)31(26,27)23-10-12-28-13-11-23/h6-9H,2-5,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFYYQYWJPHOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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